A Technical Guide to Aflavazole: Structure, Synthesis, and Biological Activity
A Technical Guide to Aflavazole: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aflavazole is a structurally complex indole diterpenoid natural product isolated from Aspergillus flavus.[1] As a member of the aflavinine family, it has garnered interest for its potential biological activities, including its anti-insectan properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the first total synthesis of aflavazole. Furthermore, it delves into its known biological activities and explores potential mechanisms of action, particularly in the context of insecticidal activity. Detailed experimental protocols and characterization data are provided to support further research and development efforts.
Chemical Structure and Properties
Aflavazole is a sterically congested indole diterpenoid characterized by a complex polycyclic framework.[2] Its core structure features an indole moiety fused to a diterpenoid system.
Chemical Structure:
Figure 1: Chemical Structure of Aflavazole
Physicochemical Properties:
A comprehensive table of the physicochemical properties of Aflavazole is presented below. These data are essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅NO₂ | [3] |
| Molecular Weight | 417.58 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 139-141 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[5][6][7][8] | Inferred from synthesis work-up |
Total Synthesis of Aflavazole
The first and thus far only total synthesis of aflavazole was accomplished by Li and coworkers in 2016.[2] This landmark achievement provides a blueprint for accessing this complex natural product and its analogs for further study. The synthesis is characterized by its strategic use of an AlI₃-promoted alkyne Prins cyclization to construct a key structural motif.[2]
Experimental Workflow for the Total Synthesis of Aflavazole:
The following diagram outlines the key stages in the total synthesis of Aflavazole as reported by Li et al.
Caption: A simplified workflow of the total synthesis of Aflavazole.
Detailed Experimental Protocol:
The following is a detailed protocol for the final steps of the total synthesis of aflavazole, adapted from Li et al., 2016.[2]
Step 1: Electrocyclization and Aromatization
-
To a solution of the triene precursor in toluene is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
The reaction mixture is heated at 90 °C for 16 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the pentasubstituted arene intermediate.
Step 2: Reductive Cleavage of Benzylic and Allylic C-O Bonds
-
The arene intermediate is dissolved in dichloromethane.
-
The solution is cooled to -78 °C, and triethylsilane and titanium tetrachloride are added sequentially.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield aflavazole.
Biological Activity and Mechanism of Action
Aflavazole has been reported to possess anti-insectan properties.[1] While the specific molecular targets and signaling pathways have not been definitively elucidated for aflavazole itself, the broader class of indole diterpenoids offers valuable insights into its potential mechanism of action.
Insecticidal Activity:
Quantitative data on the insecticidal activity of aflavazole is not yet widely available in the public domain. However, related indole diterpenoids have demonstrated potent activity against a range of insect pests.[9][10]
| Compound Class | Insect Species | Activity Metric | Value | Reference |
| Indole Diterpenoids | Plutella xylostella | LD₅₀ | Not Determined | [11][12][13][14][15] |
| Indole Derivatives | Plutella xylostella | High Toxicity | - | [16] |
| Diterpene Alkaloids | Various Insects | Antifeedant & Insecticidal | - | [11][17] |
Proposed Mechanism of Action and Signaling Pathway:
Many insecticidal natural products, including some indole alkaloids, are known to target the insect nervous system.[18][19][20] A prominent target is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in insects.[18][19][20][21][22] Antagonism of the GABA receptor leads to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.
Given the structural similarities and shared biological activity within the indole diterpenoid class, it is hypothesized that aflavazole may also exert its insecticidal effects through modulation of the GABA receptor. This would place its mechanism within the broader context of insecticides that disrupt neurotransmission.
The primary innate immunity signaling pathways in insects include the Toll, Imd, and JAK/STAT pathways.[2][9][10][23][24] These pathways are typically activated in response to microbial pathogens and are less likely to be the primary targets of a neurotoxic insecticide like aflavazole. However, downstream effects of neuronal disruption could potentially modulate immune responses.
Proposed Signaling Pathway for Aflavazole's Insecticidal Action:
Caption: A proposed signaling pathway for the insecticidal action of Aflavazole.
Spectroscopic Data
The structural elucidation of Aflavazole was confirmed through extensive spectroscopic analysis.
¹H and ¹³C NMR Data:
X-ray Crystallography:
To date, a publicly available crystal structure of aflavazole has not been deposited in crystallographic databases. The determination of the crystal structure would provide definitive proof of its three-dimensional architecture and stereochemistry. General principles and methods for X-ray crystallography are well-established.[28][29][30][31][32]
Conclusion and Future Directions
Aflavazole represents a fascinating and complex natural product with demonstrated anti-insectan potential. The successful total synthesis by Li and coworkers has opened the door for further investigation into its biological properties and mechanism of action. Future research should focus on obtaining quantitative data for its insecticidal activity against a panel of economically important pests, elucidating its precise molecular target(s) within the insect nervous system, and exploring the structure-activity relationships of synthetic analogs. Such studies will be crucial in determining the potential of aflavazole and its derivatives as novel bio-insecticides.
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